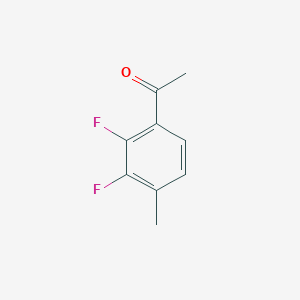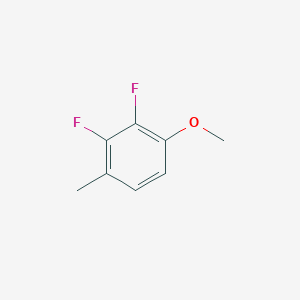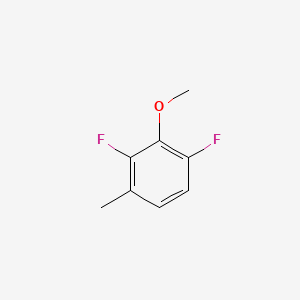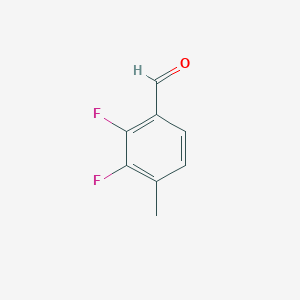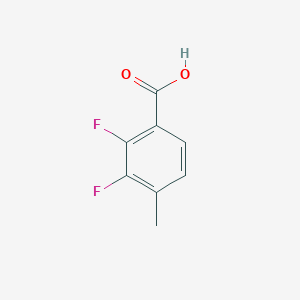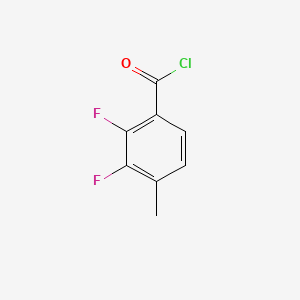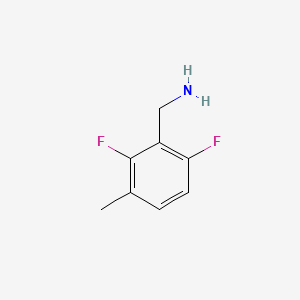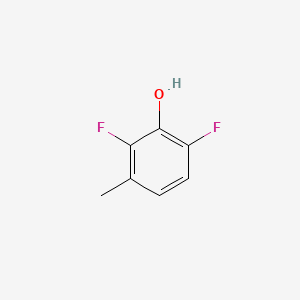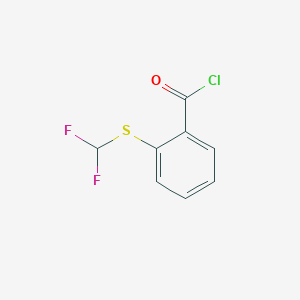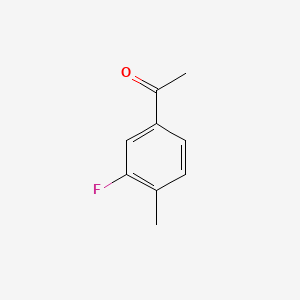
3'-Fluoro-4'-methylacetophenone
Descripción general
Descripción
3’-Fluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is also known by its IUPAC name, 1-(3-fluoro-4-methylphenyl)ethanone . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the acetophenone structure, making it a valuable intermediate in various chemical syntheses.
Aplicaciones Científicas De Investigación
3’-Fluoro-4’-methylacetophenone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.
Safety and Hazards
3’-Fluoro-4’-methylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Análisis Bioquímico
Biochemical Properties
3’-Fluoro-4’-methylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation. The interaction with these enzymes often involves the oxidation of the methyl group, leading to the formation of metabolites that can further participate in biochemical reactions .
Additionally, 3’-Fluoro-4’-methylacetophenone has been observed to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of these proteins, thereby influencing downstream signaling events. For instance, the compound may bind to receptor proteins on the cell surface, altering their conformation and affecting signal transduction processes .
Cellular Effects
The effects of 3’-Fluoro-4’-methylacetophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 3’-Fluoro-4’-methylacetophenone can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .
Moreover, 3’-Fluoro-4’-methylacetophenone can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of target genes, thereby affecting cellular functions and metabolic processes . The compound’s influence on cellular metabolism is also notable, as it can alter the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 3’-Fluoro-4’-methylacetophenone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3’-Fluoro-4’-methylacetophenone can bind to the active site of enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways .
Additionally, the compound can activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. These binding interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . Furthermore, 3’-Fluoro-4’-methylacetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-4’-methylacetophenone can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by environmental conditions such as temperature, pH, and exposure to light . Over time, 3’-Fluoro-4’-methylacetophenone may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects .
Long-term studies have shown that prolonged exposure to 3’-Fluoro-4’-methylacetophenone can result in cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes
Dosage Effects in Animal Models
The effects of 3’-Fluoro-4’-methylacetophenone vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At higher doses, 3’-Fluoro-4’-methylacetophenone can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and apoptosis .
Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. For instance, a certain dosage may be required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of 3’-Fluoro-4’-methylacetophenone in research and clinical applications.
Metabolic Pathways
3’-Fluoro-4’-methylacetophenone is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can participate in further biochemical reactions . The metabolic pathways of 3’-Fluoro-4’-methylacetophenone also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the enzymatic reactions .
The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the activity of key metabolic enzymes and influence the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of 3’-Fluoro-4’-methylacetophenone within cells and tissues are mediated by various transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . For example, 3’-Fluoro-4’-methylacetophenone may be transported into cells via specific membrane transporters, where it can interact with intracellular targets .
The distribution of 3’-Fluoro-4’-methylacetophenone within tissues is also influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors . These factors determine the compound’s bioavailability and effectiveness in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of 3’-Fluoro-4’-methylacetophenone is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3’-Fluoro-4’-methylacetophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
The localization of 3’-Fluoro-4’-methylacetophenone within specific subcellular compartments can also affect its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3’-Fluoro-4’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
3’-Fluoro-4’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-4’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3’-Fluoro-4’-methylacetophenone can be compared with other fluorinated acetophenones, such as:
4’-Fluoroacetophenone: Lacks the methyl group, making it less sterically hindered and potentially less selective in certain reactions.
3’-Fluoro-4’-methoxyacetophenone: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interaction with biological targets.
The uniqueness of 3’-Fluoro-4’-methylacetophenone lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile intermediate in various chemical and biological applications.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNMGLEJNLUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379101 | |
| Record name | 3'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42444-14-4 | |
| Record name | 3'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoro-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

